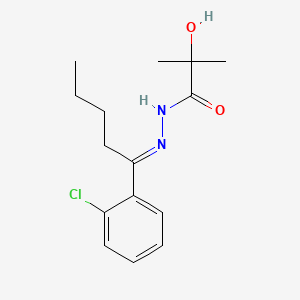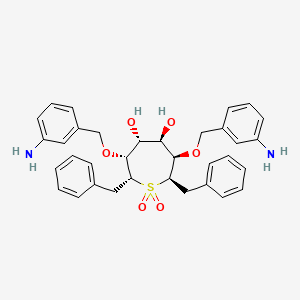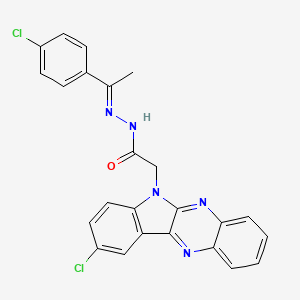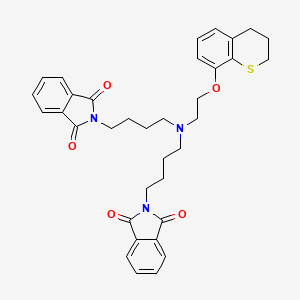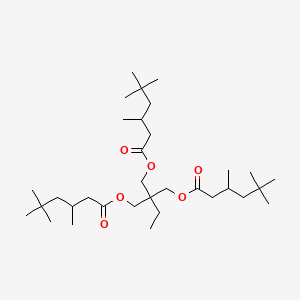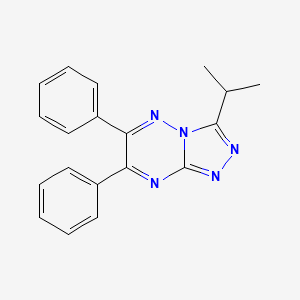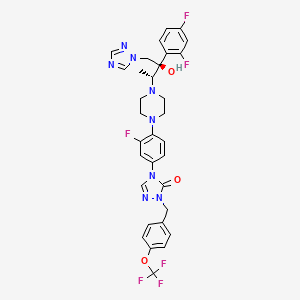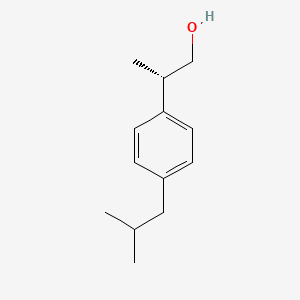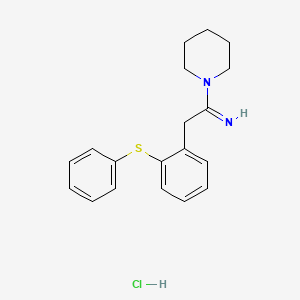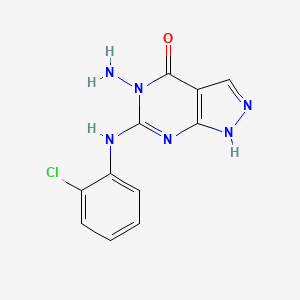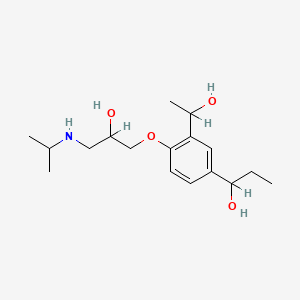
1-(2'-(alpha-Hydroxyethyl)-4'-(alpha-hydroxypropyl)phenoxy)-3-isopropylamino-2-propanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(2’-(alpha-Hydroxyethyl)-4’-(alpha-hydroxypropyl)phenoxy)-3-isopropylamino-2-propanol is a complex organic compound with significant applications in various fields such as chemistry, biology, medicine, and industry. This compound is characterized by its unique structure, which includes multiple hydroxyl groups and an isopropylamino group, making it a versatile molecule for various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2’-(alpha-Hydroxyethyl)-4’-(alpha-hydroxypropyl)phenoxy)-3-isopropylamino-2-propanol typically involves multiple steps, including the formation of the phenoxy group, the introduction of hydroxyl groups, and the addition of the isopropylamino group. Common synthetic routes may involve:
Step 1: Formation of the phenoxy group through a nucleophilic substitution reaction.
Step 2: Introduction of hydroxyl groups via oxidation reactions.
Step 3: Addition of the isopropylamino group through reductive amination.
Industrial Production Methods
Industrial production of this compound may involve large-scale chemical reactors and optimized reaction conditions to ensure high yield and purity. The use of catalysts and controlled temperature and pressure conditions are crucial for efficient production.
Chemical Reactions Analysis
Types of Reactions
1-(2’-(alpha-Hydroxyethyl)-4’-(alpha-hydroxypropyl)phenoxy)-3-isopropylamino-2-propanol undergoes various chemical reactions, including:
Oxidation: Conversion of hydroxyl groups to carbonyl groups.
Reduction: Reduction of carbonyl groups back to hydroxyl groups.
Substitution: Replacement of functional groups with other groups.
Common Reagents and Conditions
Oxidation Reagents: Potassium permanganate (KMnO4), chromium trioxide (CrO3).
Reduction Reagents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).
Substitution Reagents: Halogenating agents, nucleophiles.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carbonyl-containing compounds, while reduction may regenerate the original hydroxyl groups.
Scientific Research Applications
1-(2’-(alpha-Hydroxyethyl)-4’-(alpha-hydroxypropyl)phenoxy)-3-isopropylamino-2-propanol has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential effects on biological systems and pathways.
Medicine: Investigated for its therapeutic potential in treating various diseases.
Industry: Utilized in the production of pharmaceuticals, agrochemicals, and other industrial products.
Mechanism of Action
The mechanism of action of 1-(2’-(alpha-Hydroxyethyl)-4’-(alpha-hydroxypropyl)phenoxy)-3-isopropylamino-2-propanol involves its interaction with specific molecular targets and pathways. The hydroxyl and isopropylamino groups play a crucial role in its binding to target molecules, leading to various biochemical effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 1-(2’-(alpha-Hydroxyethyl)-4’-(alpha-hydroxypropyl)phenoxy)-3-amino-2-propanol
- 1-(2’-(alpha-Hydroxyethyl)-4’-(alpha-hydroxypropyl)phenoxy)-3-methylamino-2-propanol
Uniqueness
1-(2’-(alpha-Hydroxyethyl)-4’-(alpha-hydroxypropyl)phenoxy)-3-isopropylamino-2-propanol is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its structure allows for versatile applications and interactions with various molecular targets, making it a valuable compound in research and industry.
Properties
CAS No. |
79010-17-6 |
|---|---|
Molecular Formula |
C17H29NO4 |
Molecular Weight |
311.4 g/mol |
IUPAC Name |
1-[2-(1-hydroxyethyl)-4-(1-hydroxypropyl)phenoxy]-3-(propan-2-ylamino)propan-2-ol |
InChI |
InChI=1S/C17H29NO4/c1-5-16(21)13-6-7-17(15(8-13)12(4)19)22-10-14(20)9-18-11(2)3/h6-8,11-12,14,16,18-21H,5,9-10H2,1-4H3 |
InChI Key |
NZGYIHWHBWCLOL-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C1=CC(=C(C=C1)OCC(CNC(C)C)O)C(C)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


